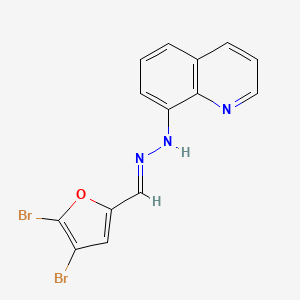![molecular formula C17H18ClN3OS B5844329 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that acts as a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 channel is involved in the detection of cold temperatures and is expressed in sensory neurons in the peripheral nervous system. CMPTU has been shown to have a variety of effects on TRPM8 channel activity, which has led to its use in a range of research applications.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea acts as a competitive inhibitor of the TRPM8 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of the channel. By inhibiting TRPM8 activity, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea reduces the sensitivity of sensory neurons to cold temperatures and can also modulate other physiological processes that are regulated by this channel.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea are primarily related to its inhibition of the TRPM8 channel. In sensory neurons, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea reduces the sensitivity of these cells to cold temperatures, which can be useful in studies of pain and thermoregulation. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has also been shown to modulate taste sensation by inhibiting TRPM8-mediated responses to menthol and other cooling compounds. In cancer cells, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been shown to inhibit TRPM8-mediated migration, which suggests that this compound may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea in lab experiments is its specificity for the TRPM8 channel. This allows researchers to selectively inhibit this channel without affecting other ion channels or cellular processes. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea is relatively easy to synthesize and purify, which makes it a convenient tool for research. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea is that it can be toxic at high concentrations, which may limit its use in some experiments. Additionally, the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea may be dependent on the specific cell type or tissue being studied, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea. One area of interest is the development of new TRPM8 inhibitors that are more potent or selective than N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea. Additionally, further investigation of the physiological and pathological roles of TRPM8 could provide new insights into the function of this channel. Finally, the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea as a tool for studying the structure and function of ion channels in general could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been described in several research papers and is considered to be reliable and efficient.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been used extensively in scientific research to investigate the function of the TRPM8 channel. It has been shown to inhibit TRPM8-mediated responses in sensory neurons, which has led to its use in studies of cold sensation and pain. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has also been used to investigate the role of TRPM8 in various physiological processes, including thermoregulation, taste sensation, and cancer cell migration. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been used as a tool to study the structure and function of the TRPM8 channel itself.
Propiedades
IUPAC Name |
1-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-15-12-14(6-7-16(15)21-8-10-22-11-9-21)20-17(23)19-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKOZQVYWBFGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)

![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)